molecular formula C10H6N4O2 B1345223 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile CAS No. 17417-11-7

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Cat. No. B1345223
CAS RN: 17417-11-7
M. Wt: 214.18 g/mol
InChI Key: WWJXPYOQIWGJIS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole compounds is quite diverse. For example, 2-nitro-1-vinyl-1H-imidazole has been synthesized and its full characterization and biological assessment have been reported .


Chemical Reactions Analysis

Imidazole compounds are known to undergo a variety of chemical reactions. For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has been synthesized and evaluated for antihypertensive potential in rats .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

Synthesis of 1-Substituted Benzo[c]isoxazol-3(1H)-imines : A study highlighted an unexpected reaction pathway of 2-nitrosobenzonitrile, leading to the formation of benzo[c]isoxazol-3(1H)-imines through a tandem nitroso-ene/intramolecular cyclization under neutral conditions. This pathway offers a novel approach to synthesize imine derivatives, which could be relevant for the chemical modification of compounds like 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (Jeffrey et al., 2008).

Isoquinolinone Synthesis via SNAr Reaction : Research on the SNAr reaction of 2-chlorobenzonitriles with β-ketoesters, followed by cyclization in acid, has opened up a versatile route to isoquinolones. This method, starting from compounds like 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, could lead to the development of new classes of kinase inhibitors (Snow et al., 2002).

Biological Applications

Antituberculosis Agents : A study synthesized and evaluated 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives for antituberculosis activity. These derivatives, related structurally to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, showed varying degrees of inhibition against Mycobacterium tuberculosis, providing insights into the development of new antituberculosis agents (Foroumadi et al., 2004).

Mechanism of Action

The mechanism of action of imidazole compounds is often related to their ability to interact with various biological targets. For example, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

Safety and Hazards

Safety data sheets for imidazole compounds suggest wearing personal protective equipment/face protection, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, ensuring adequate ventilation, avoiding dust formation, and keeping the container tightly closed in a dry and well-ventilated place .

Future Directions

Imidazole compounds have great potential for use in the design of new drugs through a molecular hybridization strategy using known coupling reactions . They are expected to show satisfactory efficacy and safety profiles, making them promising candidates for future drug development .

properties

IUPAC Name

2-imidazol-1-yl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJXPYOQIWGJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

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